

An In-depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(1-Pyridin-3-YL-ethyl)hydroxylamine

Cat. No.:

B1284468

Get Quote

Disclaimer: The following technical guide on **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is a theoretical document based on established chemical principles and data from structurally analogous compounds. As of the time of this writing, there is a notable absence of published literature detailing the discovery, history, specific experimental protocols, and biological activity of this particular molecule. The CAS number 30391-89-0, sometimes associated with this compound name in online databases, is incorrectly linked and corresponds to Anthranilic acid isopropylamide. Therefore, the information presented herein is intended for research and development purposes as a predictive guide.

Core Compound Summary

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a pyridine-containing hydroxylamine. While its specific discovery and history are not documented in readily available scientific literature, its structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the pyridine scaffold and the reactivity of the hydroxylamine functional group in biologically active molecules.



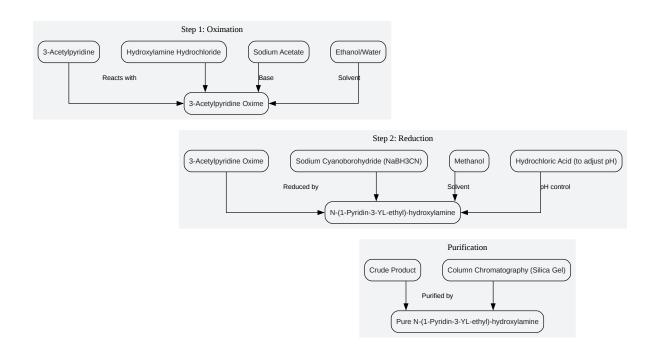
Property	Value	Source
Molecular Formula	C7H10N2O	Predicted
Molecular Weight	138.17 g/mol	Predicted
Canonical SMILES	CC(NO)c1cccnc1	Predicted
CAS Number	Not Assigned	N/A

Proposed Synthesis and Experimental Protocols

The most chemically sound and probable synthetic route to **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is a two-step process commencing with the formation of an oxime from 3-acetylpyridine, followed by the selective reduction of the oxime to the desired hydroxylamine.

Overall Synthetic Workflow





Click to download full resolution via product page

Caption: Proposed two-step synthesis and purification workflow for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**.

Step 1: Synthesis of 3-Acetylpyridine Oxime



This procedure is based on standard oximation reactions of ketones.[1]

Protocol:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (82.5 mmol) of 3-acetylpyridine in 100 mL of ethanol.
- Addition of Reagents: To this solution, add 8.6 g (123.8 mmol) of hydroxylamine hydrochloride and 16.9 g (206.3 mmol) of sodium acetate.
- Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours. The reaction
 progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl
 acetate and hexanes as the mobile phase.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Remove the ethanol under reduced pressure using a rotary evaporator.
- Isolation: To the residue, add 100 mL of water and extract the aqueous layer with ethyl
 acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over
 anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced
 pressure to yield the crude 3-acetylpyridine oxime. The product can be further purified by
 recrystallization from a suitable solvent system like ethanol/water to afford a white crystalline
 solid.

Step 2: Reduction of 3-Acetylpyridine Oxime to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

This protocol is adapted from procedures for the selective reduction of oximes to hydroxylamines using mild reducing agents.[2]

Protocol:

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 3-acetylpyridine oxime in 100 mL of methanol.



- pH Adjustment: Add a few drops of a methyl orange indicator solution. Carefully add a 1:1 solution of concentrated hydrochloric acid in methanol dropwise until the solution turns and remains slightly red.
- Addition of Reducing Agent: Cool the solution in an ice bath and slowly add 3.45 g (55.1 mmol) of sodium cyanoborohydride in small portions, ensuring the temperature does not rise significantly.
- Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, carefully quench the reaction by making it basic with concentrated ammonium hydroxide. Add 100 mL of water.
- Isolation: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(1-Pyridin-3-YL-ethyl)hydroxylamine.

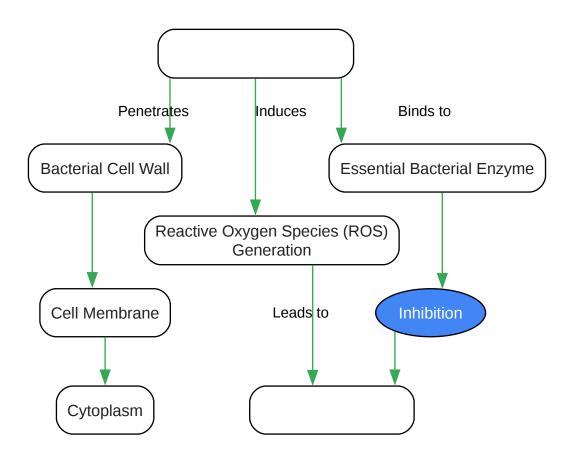
Potential Biological Activity and Signaling Pathways

While there is no specific biological data for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**, related N-alkyl-N-(pyridin-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[3][4] The mechanism of action for these related compounds is not fully elucidated but may involve oxidative stress or inhibition of essential bacterial enzymes.

Hypothetical Signaling Pathway in Bacteria

The following diagram illustrates a potential mechanism of action for a pyridyl-hydroxylamine compound as an antibacterial agent, based on the known activities of similar molecules.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. byjus.com [byjus.com]
- 2. prepchem.com [prepchem.com]
- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1284468#discovery-and-history-of-n-1-pyridin-3-ylethyl-hydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com